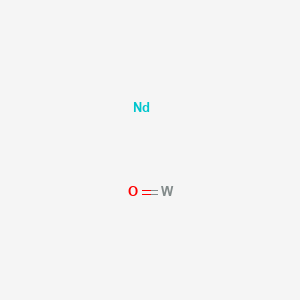
Neodymium tungsten oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium tungsten oxide is an inorganic compound formed by the combination of neodymium and tungstic acid. It has the chemical formula Nd₂(WO₄)₃ and forms light purple crystals that are slightly soluble in water
Méthodes De Préparation
Neodymium tungsten oxide can be synthesized through different methods:
Reaction of Neodymium (III) Oxide and Tungsten (VI) Oxide: This method involves reacting neodymium (III) oxide (Nd₂O₃) with tungsten (VI) oxide (WO₃) at a temperature of 1000°C to produce anhydrous this compound. [ \text{Nd}_2\text{O}_3 + 3 \text{WO}_3 \rightarrow \text{Nd}_2(\text{WO}_4)_3 ]
Reaction of Sodium Tungstate and Neodymium (III) Nitrate: The nonahydrate form of this compound can be produced by reacting sodium tungstate (Na₂WO₄) with neodymium (III) nitrate (Nd(NO₃)₃) in an aqueous solution. [ 3 \text{Na}_2\text{WO}_4 + 2 \text{Nd}(\text{NO}_3)_3 \rightarrow \text{Nd}_2(\text{WO}_4)_3 \cdot 9\text{H}_2\text{O} + 6 \text{NaNO}_3 ]
Analyse Des Réactions Chimiques
Neodymium tungsten oxide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Hydration and Dehydration: The compound can form hydrates, such as the nonahydrate form, and can lose water molecules upon heating.
Common reagents used in these reactions include sodium tungstate, neodymium (III) nitrate, and tungsten (VI) oxide. The major products formed from these reactions include anhydrous and hydrated forms of this compound.
Applications De Recherche Scientifique
Neodymium tungsten oxide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Biology: The compound is explored for its potential use in biological imaging and as a contrast agent.
Medicine: this compound is investigated for its potential use in photothermal therapy for cancer treatment.
Industry: It is used in the production of advanced materials, including electrochromic devices and sensors
Mécanisme D'action
The mechanism by which neodymium tungsten oxide exerts its effects involves its ability to absorb and convert light energy into heat. This property is particularly useful in photothermal therapy, where the compound can generate localized heat to destroy cancer cells. The molecular targets and pathways involved include the absorption of near-infrared light and the generation of reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
Neodymium tungsten oxide can be compared with other similar compounds, such as:
Neodymium Chromate (Nd₂(CrO₄)₃): Similar in structure but contains chromium instead of tungsten.
Neodymium Molybdate (Nd₂(MoO₄)₃): Contains molybdenum instead of tungsten.
Praseodymium Tungstate (Pr₂(WO₄)₃): Contains praseodymium instead of neodymium.
Samarium Tungstate (Sm₂(WO₄)₃): Contains samarium instead of neodymium
This compound is unique due to its specific combination of neodymium and tungsten, which imparts distinct properties such as its light purple color and its ability to form hydrates.
Propriétés
Numéro CAS |
39361-84-7 |
|---|---|
Formule moléculaire |
NdOW |
Poids moléculaire |
344.08 g/mol |
Nom IUPAC |
neodymium;oxotungsten |
InChI |
InChI=1S/Nd.O.W |
Clé InChI |
LMLOLRQHFCYMFP-UHFFFAOYSA-N |
SMILES canonique |
O=[W].[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


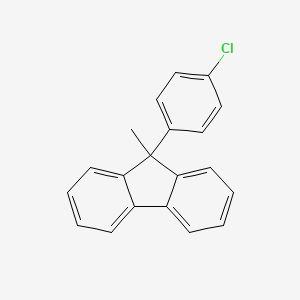


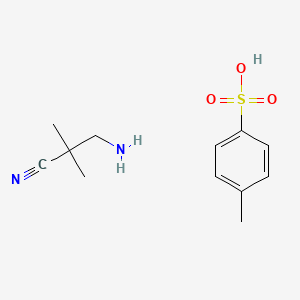
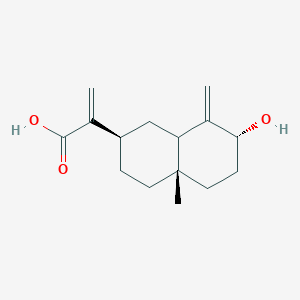

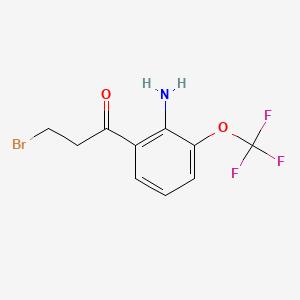

![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)
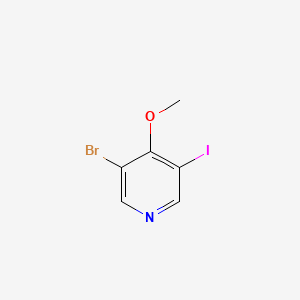

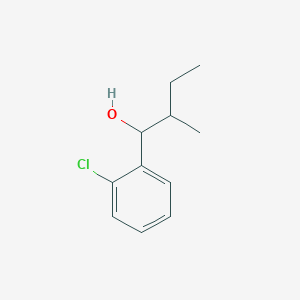

![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)
